molecular formula C54H48Au3BF4OP3 B1604680 Tris(triphenylphosphinegold)oxonium tetrafluoroborate CAS No. 53317-87-6

Tris(triphenylphosphinegold)oxonium tetrafluoroborate

Cat. No. B1604680
CAS RN: 53317-87-6
M. Wt: 1483.6 g/mol
InChI Key: TUNHIOLOUADRRZ-UHFFFAOYSA-O
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Description

Tris(triphenylphosphinegold)oxonium tetrafluoroborate, commonly referred to as Tris-Au-PF4, is a coordination complex of gold(I) cation and tris(triphenylphosphine) ligands. Tris-Au-PF4 has been extensively studied as a versatile reagent for a variety of chemical reactions, including catalysis, synthesis, and biochemistry. The unique properties of Tris-Au-PF4 make it an attractive choice for a wide range of laboratory applications.

Scientific Research Applications

Gold-Catalyzed Reactions

Tris(triphenylphosphinegold)oxonium tetrafluoroborate: is a potent catalyst used in various gold-catalyzed reactions. One notable application is in propargyl Claisen rearrangements , where it facilitates the rearrangement of propargyl vinyl ethers into homoallenic alcohols . This reaction is significant for synthesizing complex molecular structures found in natural products and pharmaceuticals.

Synthesis of Homoallenic Alcohols

The compound serves as a catalyst for the room-temperature synthesis of homoallenic alcohols from propargyl vinyl ethers . These alcohols are valuable intermediates in organic synthesis, leading to the production of various biologically active molecules.

Oxidative Cleavage of Carbon-Carbon Triple Bonds

It is also utilized for the oxidative cleavage of Carbon-Carbon triple bonds in (Z)-Enynols, followed by cyclization . This application is crucial for constructing cyclic compounds, which are core structures in many medicinal compounds.

Chirality Transfer in Synthesis

The compound is effective in transferring chirality during the Claisen rearrangement of propargyl vinyl ethers . Chirality is a key factor in the pharmaceutical industry, as the chirality of a molecule can significantly affect its pharmacological properties.

Material Science Research

In material science, Tris(triphenylphosphinegold)oxonium tetrafluoroborate is explored for its potential in creating new materials with unique properties, such as enhanced conductivity or specialized catalytic abilities .

Chemical Synthesis

The compound is a valuable reagent in chemical synthesis, particularly in reactions requiring a gold catalyst . Its ability to facilitate various transformations makes it a versatile tool in synthetic chemistry.

properties

IUPAC Name

oxidanium;gold;triphenylphosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.3Au.BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2-1(3,4)5;/h3*1-15H;;;;;1H2/q;;;;;;-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNHIOLOUADRRZ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au].[Au].[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48Au3BF4OP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(triphenylphosphinegold)oxonium tetrafluoroborate

CAS RN

53317-87-6
Record name Tris(triphenylphosphinegold)oxonium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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